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Cat. No.: B15560027

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rugulosin is a mycotoxin belonging to the anthraquinone class of compounds, primarily
produced by various species of Penicillium and Aspergillus.[1] This bis-anthraquinone exists as
two main stereoisomers, (+)-rugulosin and (-)-rugulosin, which exhibit distinct biological
activities.[2][3] Known for its intense yellow pigmentation, rugulosin has garnered significant
interest due to its diverse biological effects, including antimicrobial, antiviral, and cytotoxic
properties.[1][3][4] Mechanistically, it has been identified as an inhibitor of several key cellular
processes, including the function of Hsp90, HIV-1 integrase, and DNA replication and repair
pathways.[5] This technical guide provides a comprehensive overview of the physical and
chemical properties of rugulosin, detailed experimental protocols for its analysis, and a
summary of its known biological activities and mechanisms of action, intended to serve as a
valuable resource for researchers in the fields of natural product chemistry, toxicology, and
drug development.

Physical and Chemical Properties

Rugulosin is a complex polycyclic compound with the molecular formula C3oH22010.[6][7] Its
properties can vary slightly depending on the specific stereoisomer.

General Properties
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The fundamental properties of the two primary forms of rugulosin are summarized in the table

below.
Property (+)-Rugulosin (-)-Rugulosin
Synonyms Radicalisin, Rugulosin (+ form)  Rugulosin (=) form
CAS Number 23537-16-8[1][8] 21884-45-7[2]

Molecular Formula

C30H22010[1][6][7]

C30H22010[2]

Molecular Weight 542.5 g/mol [1][6][7] 542.49 g/mol [2]
Intense yellow pigment, yellow
Appearance ] Y P19 Y Solid[3]
solid[4][5]
Melting Point 287 °C (with decomposition)[8]  Not reported
Solubility

Rugulosin exhibits poor solubility in water but is soluble in several organic solvents.

Solvent Solubility

Water Limited solubility[4]
Ethanol Soluble[3][4]
Methanol Soluble[3][4]

DMF Soluble[3][4]
DMSO Soluble[3][4]
Acetone Soluble[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of rugulosin.
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Spectroscopic Data Details

UV-Vis (in Ethanol) Maxima at 258 nm and 274 nm.[9]

3 (ppm): 2.36 (s, 3H, OCHs), 2.39 (s, 3H,
OCHs), 2.40 (s, 3H, OCHs), 4.75 (t, J= 5.7 Hz,
1H, aliphatic-OH), 4.85 (d, J = 5.6 Hz, 2H, CH2),
7.39 (d, J = 2.4 Hz, 1H, H-4), 7.53-7.54 (m, 1H,
H-7), 7.93 (d, J = 2.4 Hz, 1H, H-2), 8.17-8.18
(m, 1H, H-5).[10]

1H NMR (400 MHz, acetone-ds)

5 (ppm): 21.0, 21.1, 63.38, 118.9, 123.1, 124.3,
124.6, 124.9, 128.6, 135.2, 136.6, 151.5, 151.9,
152.6, 155.9, 168.9, 169.4, 169.6, 180.6, 181.9.
[10]

13C NMR (100 MHz, acetone-ds)

Electrospray ionization (ESI) is commonly used.
Mass Spectrometry Fragmentation patterns often show cleavage of

the dimeric structure.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, analysis, and
biological evaluation of rugulosin.

Extraction and Purification from Penicillium Species

The following protocol is a generalized procedure for the isolation of rugulosin from fungal
cultures.

e Fungal Culture: Cultivate the rugulosin-producing Penicillium strain on a suitable solid
medium (e.g., Czapek-Dox) at 25°C for 2-3 months until maximum growth and pigmentation

are achieved.[11]

e Mycelium Harvesting and Drying: Harvest the mycelium, wash it with distilled water, and dry
it.

o Extraction: Extract the dried mycelium with a suitable organic solvent such as acetone or
chloroform in a Soxhlet apparatus.[11]
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e Solvent Evaporation: Evaporate the solvent from the extract under reduced pressure to
obtain a crude pigment extract.

o Chromatographic Purification:

Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., warm acetone).
[11]

o

o

Perform column chromatography on Sephadex LH-20 or silica gel.[11]

[¢]

Elute with an appropriate solvent system (e.g., a gradient of acetone in a non-polar
solvent) to separate the different pigments.[11]

[¢]

Collect the fractions containing the yellow rugulosin pigment.

o Crystallization: Concentrate the rugulosin-containing fractions and crystallize the compound
from a suitable solvent mixture (e.g., acetone-water) to obtain pure rugulosin. Store the
crystals at 4°C in the dark.[11]
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Extraction and Purification Workflow
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7. Crystallization

Pure Rugulosin Crystals
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Extraction and Purification Workflow for Rugulosin.
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High-Performance Liquid Chromatography (HPLC)
Analysis

This protocol outlines a general method for the analysis of rugulosin using HPLC with a Diode
Array Detector (DAD).

Instrumentation: An HPLC system equipped with a DAD detector.

e Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 um patrticle size).
» Mobile Phase: A gradient elution using:

o Solvent A: Water with 0.02% formic acid.

o Solvent B: Methanol.

o Gradient Program: A linear gradient tailored to achieve optimal separation. A typical starting
point would be a gradient from 20% B to 80% B over 20 minutes.

» Flow Rate: 0.5 mL/min.

e Column Temperature: 35°C.

* Injection Volume: 5 pL.

» Detection: Monitor at the absorbance maxima of rugulosin (e.g., 258 nm and 274 nm).

o Sample Preparation: Dissolve the rugulosin sample in the mobile phase or a compatible
solvent (e.g., methanol) and filter through a 0.45 pum syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides general parameters for acquiring *H and 3C NMR spectra of rugulosin.
e Spectrometer: A 400 MHz or higher field NMR spectrometer.

» Solvent: Deuterated acetone (acetone-ds) or deuterated chloroform (CDCIs).

© 2025 BenchChem. All rights reserved. 6/15 Tech Support


https://www.benchchem.com/product/b15560027?utm_src=pdf-body
https://www.benchchem.com/product/b15560027?utm_src=pdf-body
https://www.benchchem.com/product/b15560027?utm_src=pdf-body
https://www.benchchem.com/product/b15560027?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15560027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Sample Preparation: Dissolve approximately 5-10 mg of pure rugulosin in 0.5-0.7 mL of the
deuterated solvent.

* 'H NMR Acquisition Parameters:
o Number of Scans (NS): 16 or higher for good signal-to-noise.
o Relaxation Delay (D1): 1-2 seconds.
o Acquisition Time (AQ): 2-3 seconds.

o Spectral Width (SW): Approximately 15 ppm centered around the expected chemical
shifts.

» 13C NMR Acquisition Parameters:

o

Number of Scans (NS): 1024 or higher due to the low natural abundance of :3C.

[¢]

Relaxation Delay (D1): 2-5 seconds.

[¢]

Acquisition Time (AQ): 1-2 seconds.

[e]

Spectral Width (SW): Approximately 240 ppm.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired FID to obtain the final spectrum.

Mass Spectrometry (MS) Analysis

This protocol describes a general approach for obtaining mass spectra of rugulosin.

e Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often
coupled with an HPLC system (LC-MS).

 lonization Mode: ESI in either positive or negative ion mode.

o Sample Infusion: Introduce the sample dissolved in a suitable solvent (e.g., methanol/water
with a small amount of formic acid or ammonium acetate) directly into the ESI source via a
syringe pump or through the LC system.
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e MS Parameters:
o Capillary Voltage: 3-4 kV.
o Cone Voltage: 20-40 V (can be varied to induce fragmentation).
o Source Temperature: 100-150°C.
o Desolvation Temperature: 250-350°C.

 MS/MS Fragmentation: For structural elucidation, select the parent ion of rugulosin (m/z
corresponding to [M+H]* or [M-H]~) and subject it to collision-induced dissociation (CID) to
obtain a fragmentation pattern.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.

e Cell Seeding: Seed cells (e.g., HelLa, L cells) in a 96-well plate at a density of 1 x 104
cells/well and incubate for 24 hours to allow for attachment.[12]

o Compound Treatment: Prepare serial dilutions of rugulosin in the culture medium. Replace
the old medium with 100 pL of the medium containing different concentrations of rugulosin.
Include a vehicle control (e.g., DMSO) and a medium-only control.[13]

 Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified
5% CO:z atmosphere.[12]

e MTT Addition: Add 10 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for
1.5-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[12][14]

e Solubilization: Remove the MTT solution and add 100-130 pL of a solubilization solution
(e.g., DMSO or a solution of 4 mM HCI and 0.1% NP-40 in isopropanol) to each well to
dissolve the formazan crystals.[12][13]

o Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 492
nm or 570 nm using a microplate reader.[12]
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» Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the ICso value.

Antimicrobial Activity Assessment (Broth Microdilution
Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of rugulosin.

o Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g.,
Staphylococcus aureus, Corynebacterium species) in a suitable broth (e.g., Mueller-Hinton
Broth) to a concentration of approximately 1-2 x 108 CFU/mL (0.5 McFarland standard), and
then dilute it to the final test concentration.[15]

o Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of rugulosin in
the broth to achieve a range of concentrations.[16]

 Inoculation: Inoculate each well with the prepared microbial suspension to a final volume of
100 pL. Include a positive control (microorganism without rugulosin) and a negative control
(broth only).[15]

 Incubation: Cover the plate and incubate at the optimal temperature for the microorganism
(e.g., 35-37°C) for 18-24 hours.[15]

o MIC Determination: The MIC is the lowest concentration of rugulosin that completely inhibits
visible growth of the microorganism.

Biological Activities and Signaling Pathways

Rugulosin exhibits a range of biological activities by interacting with several key cellular
targets and pathways.

Inhibition of HSP90

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of
numerous client proteins, many of which are involved in cancer progression. Rugulosin has
been identified as an inhibitor of Hsp90.[5] By inhibiting Hsp90, rugulosin disrupts the
chaperone's function, leading to the misfolding and subsequent degradation of client proteins
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via the ubiquitin-proteasome pathway. This degradation of oncoproteins can lead to the
inhibition of cancer cell proliferation and survival.

HSP90 Inhibition Pathway by Rugulosin
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Mechanism of HSP90 client protein degradation induced by Rugulosin.

Inhibition of HIV-1 Integrase

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency
virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. Rugulosin has
been shown to inhibit HIV-1 integrase.[5] This inhibition likely occurs by preventing the
formation of the pre-integration complex (PIC) or by interfering with the strand transfer reaction,
thereby blocking the integration of the viral genome and halting viral replication.

HIV-1 Integrase Inhibition by Rugulosin
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Inhibition of HIV-1 replication by Rugulosin via integrase inhibition.

DNA Damage and Repair Inhibition

Rugulosin has been reported to be a DNA replication, transcription, and repair inhibitor.[5] It
can cause DNA damage, such as double-strand breaks. The cell typically repairs such damage
through pathways like Non-Homologous End Joining (NHEJ) and Base Excision Repair (BER).
By inhibiting these repair mechanisms, rugulosin can lead to the accumulation of DNA

damage, ultimately triggering apoptosis in affected cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://www.researchgate.net/figure/Overview-of-the-base-excision-repair-BER-pathway-BER-corrects-DNA-damage-from_fig2_304780345
https://en.wikipedia.org/wiki/Base_excision_repair
https://academic.oup.com/nar/article/41/6/3483/2903098
https://pmc.ncbi.nlm.nih.gov/articles/PMC8899865/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8899865/
https://www.researchgate.net/figure/Pre-integration-steps-of-HIV-1-replication-Events-starting-with-HIV-1-binding-to-its_fig1_8214053
https://en.wikipedia.org/wiki/Non-homologous_end_joining
https://geneglobe.qiagen.com/us/knowledge/pathways/dna-double-strand-break-repair-by-non-homologous-end-joining
https://geneglobe.qiagen.com/us/knowledge/pathways/ber-pathway
https://pmc.ncbi.nlm.nih.gov/articles/PMC3847808/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3847808/
https://www.creative-diagnostics.com/non-homologous-end-joining-pathway.htm
https://pubs.acs.org/doi/pdf/10.1021/jf60207a028
https://www.protocols.io/view/mtt-assay-protocol-cpv7vn9n.pdf
https://www.benchchem.com/pdf/Cell_viability_assay_protocol_e_g_MTT_XTT_for_evaluating_Lanuginosine_s_cytotoxicity.pdf
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://rr-asia.woah.org/app/uploads/2025/07/Broth-microdilution-method.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5912413/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5912413/
https://www.benchchem.com/product/b15560027#physical-and-chemical-properties-of-rugulosin
https://www.benchchem.com/product/b15560027#physical-and-chemical-properties-of-rugulosin
https://www.benchchem.com/product/b15560027#physical-and-chemical-properties-of-rugulosin
https://www.benchchem.com/product/b15560027#physical-and-chemical-properties-of-rugulosin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15560027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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